Phenylsodium
Overview
Description
Phenylsodium, also known as sodium benzenide, is an organosodium compound with the chemical formula C6H5Na. It was first isolated by Nef in 1903. This compound is known for its yellowish-white powder appearance and its highly reactive nature, especially in the presence of air and moisture .
Synthetic Routes and Reaction Conditions:
Transmetalation: One of the earliest methods involves the reaction of diphenylmercury with sodium to yield this compound and sodium amalgam. [ (C_6H_5)_2Hg + 3Na \rightarrow 2C_6H_5Na + NaHg ]
Shorigen Reaction: This method involves treating an alkyl sodium compound with benzene. [ RNa + C_6H_6 \rightarrow RH + C_6H_5Na ]
Metal-Halogen Exchange: A common route involves the reaction of powdered sodium with bromobenzene. [ C_6H_5Br + 2Na \rightarrow C_6H_5Na + NaBr ]
Lithium Exchange: A more modern synthesis involves the reaction of phenyllithium with sodium tert-butoxide. [ C_6H_5Li + NaO-t-Bu \rightarrow C_6H_5Na + LiO-t-Bu ]
Industrial Production Methods:
Chemical Reactions Analysis
Phenylsodium undergoes various types of reactions, including:
Metallation: this compound can metallate other aromatic compounds.
Nucleophilic Addition: It reacts with benzoyl chloride to yield triphenylcarbinol after hydrolysis. [ 2C_6H_5Na + C_6H_5COCl \rightarrow (C_6H_5)_3COH + NaCl ]
Common Reagents and Conditions:
Reagents: Bromobenzene, sodium, phenyllithium, sodium tert-butoxide.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent the highly reactive this compound from reacting with moisture.
Major Products:
Triphenylcarbinol: Formed from the reaction with benzoyl chloride.
Benzylsodium: Formed from the metallation of toluene.
Scientific Research Applications
Phenylsodium has several applications in scientific research:
Mechanism of Action
Phenylsodium exerts its effects primarily through nucleophilic addition and metallation reactions. The sodium atom in this compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-sodium bonds and the subsequent formation of various organic products .
Comparison with Similar Compounds
Phenylsodium is similar to other organometallic compounds such as:
Phenyllithium (C6H5Li): Both compounds are used in metallation reactions, but phenyllithium is more commonly used due to its greater stability.
Phenylmagnesium Bromide (C6H5MgBr):
Phenylcopper (C6H5Cu): Used in coupling reactions, but this compound is more reactive.
Uniqueness: this compound’s high reactivity and ability to metallate aromatic compounds make it unique among organosodium compounds. Its use is limited due to its pyrophoric nature, but it remains a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
sodium;benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.Na/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMWLICLECSXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316871 | |
Record name | Phenylsodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-99-0 | |
Record name | Phenylsodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylsodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYLSODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNA8TW8V4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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